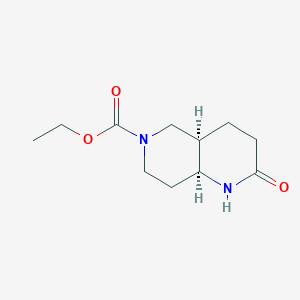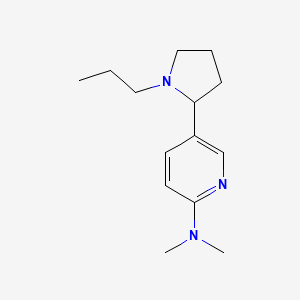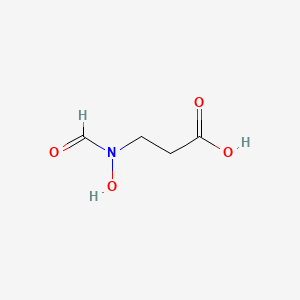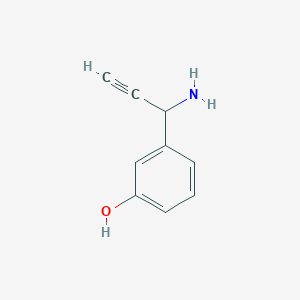
6-Chloro-2-isobutylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-isobutylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isobutylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method involves the reaction of 2-chloropyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
6-Chloro-2-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
科学的研究の応用
6-Chloro-2-isobutylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial products due to its versatile reactivity.
作用機序
The mechanism of action of 6-Chloro-2-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 6-Chloro-2-isobutylpyrimidin-4-amine.
4-Aminopyrimidine: Another pyrimidine derivative with different substituents.
6-Chloro-2-methylpyrimidin-4-amine: A structurally similar compound with a methyl group instead of an isobutyl group.
Uniqueness
This compound is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity, making it distinct from other pyrimidine derivatives.
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
6-chloro-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChIキー |
KJAMIJRGPFDVRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC(=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


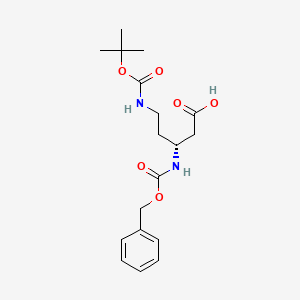



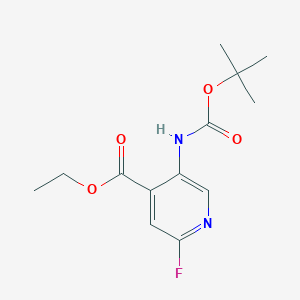

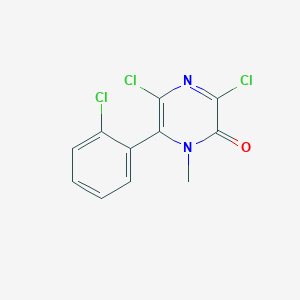
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)

![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
